molecular formula C11H14FNO3 B6638420 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide

Cat. No.: B6638420
M. Wt: 227.23 g/mol
InChI Key: OLIVWOGHBGNEDC-UHFFFAOYSA-N
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Description

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a hydroxybutan-2-yl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the direct condensation of 2-fluoro-6-hydroxybenzoic acid with 4-hydroxybutan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be incorporated to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is unique due to the presence of both the fluorine atom and the hydroxybutan-2-yl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .

Properties

IUPAC Name

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-7(5-6-14)13-11(16)10-8(12)3-2-4-9(10)15/h2-4,7,14-15H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIVWOGHBGNEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)C1=C(C=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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